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Neocarrabiose-4-O-sulfate sodium salt - 108321-76-2

Neocarrabiose-4-O-sulfate sodium salt

Catalog Number: EVT-1439502
CAS Number: 108321-76-2
Molecular Formula: C12H19NaO13S
Molecular Weight: 426.321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Neocarrabiose-4-O-sulfate sodium salt can be synthesized through several methods involving the sulfation of neocarrabiose, which itself is derived from the hydrolysis of κ-carrageenan. The synthesis typically involves:

  1. Sulfation Reaction: Neocarrabiose is treated with sulfuric acid or chlorosulfonic acid to introduce sulfate groups.
  2. Purification: The product is purified through techniques such as precipitation, dialysis, or chromatography to isolate the sodium salt form.

Technical details indicate that controlling reaction conditions (temperature, time, and pH) is crucial to achieving the desired degree of sulfation while minimizing by-products .

Molecular Structure Analysis

The molecular structure of neocarrabiose-4-O-sulfate sodium salt consists of two sugar units linked by glycosidic bonds with sulfate groups attached. The specific structure can be represented as follows:

  • Structure: The disaccharide unit features a β-D-galactose and an α-D-galactose moiety, with a sulfate group at the 4-position on one of the sugar units.

Structural Data

  • Molecular Formula: C12H19NaO13S
  • Molecular Weight: 426.33 g/mol
  • Chemical Structure Representation: The detailed structural representation can be derived from NMR and mass spectrometry data .
Chemical Reactions Analysis

Neocarrabiose-4-O-sulfate sodium salt participates in various chemical reactions typical for sulfated carbohydrates:

  1. Hydrolysis: Under acidic conditions, the glycosidic bond can be hydrolyzed to yield free monosaccharides.
  2. Esterification: The hydroxyl groups can react with acylating agents to form esters.
  3. Reductive Reactions: Reduction reactions may modify sulfate groups or convert them into alcohols.

These reactions are essential for modifying the compound for specific applications in biochemistry and material science .

Mechanism of Action

The mechanism of action of neocarrabiose-4-O-sulfate sodium salt primarily relates to its biological interactions:

  1. Cell Signaling: The sulfate groups enhance its ability to interact with proteins and receptors, influencing cellular signaling pathways.
  2. Anticoagulant Activity: Similar to other sulfated polysaccharides, it may exhibit anticoagulant properties by inhibiting thrombin and factor Xa.
  3. Immunomodulatory Effects: It may modulate immune responses by interacting with immune cell receptors.

Data from studies indicate that these mechanisms contribute to its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Stable within a pH range typical for biological systems (approximately pH 6-8).
  • Thermal Stability: Decomposes at high temperatures; stability varies with moisture content.

Relevant analyses include spectroscopic methods (NMR, FTIR) which confirm the presence of functional groups characteristic of sulfated carbohydrates .

Applications

Neocarrabiose-4-O-sulfate sodium salt has several scientific uses:

  1. Biotechnology: Utilized in cell culture media as a growth factor due to its bioactive properties.
  2. Pharmaceuticals: Investigated for potential use in drug formulations aimed at enhancing bioavailability or targeting specific tissues.
  3. Food Industry: Employed as a thickening agent or stabilizer in food products due to its gelling properties.

Research continues into its applications in areas such as wound healing, anti-inflammatory treatments, and as a functional ingredient in nutraceuticals .

Structural Characterization and Chemical Synthesis

Molecular Architecture of Neocarrabiose-4-O-Sulfate Sodium Salt

Neocarrabiose-4-O-sulfate sodium salt (CAS 108321-76-2) is a disaccharide derivative constituting the fundamental repeating unit of κ-carrageenan polysaccharides. Its molecular formula is C₁₂H₁₉NaO₁₃S, with a molecular weight of 426.33 g/mol. Structurally, it consists of a 3,6-anhydro-α-D-galactopyranose (DA) unit linked via an α-1,3-glycosidic bond to a β-D-galactopyranose-4-O-sulfate (G4S) unit. The sodium counterion neutralizes the sulfate group at the C4 position of the galactose residue, conferring water solubility [1] [2] [3]. The compound exists as a mixture of α/β anomers due to mutarotation at the reducing end, influencing its solution-state behavior [1] [8].

Table 1: Core Structural Identifiers of Neocarrabiose-4-O-Sulfate Sodium Salt

PropertyValue/Descriptor
CAS Number108321-76-2
Molecular FormulaC₁₂H₁₉NaO₁₃S
Molecular Weight426.33 g/mol
IUPAC Namesodium;[(2R,3S,4R,5R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Key Structural Motif3,6-Anhydro-α-D-galactopyranosyl-(1→3)-β-D-galactopyranose-4-O-sulfate
AppearanceWhite to off-white powder
Purity≥95% (typical commercial grade)
Related CAS (Free Acid)6384-94-7
SMILESC1[C@@H]2C@@HO.[Na+]

NMR and MS Spectroscopic Analysis for Sulfation Pattern Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the sulfation pattern and anomeric configuration. ¹H NMR analysis in D₂O reveals characteristic anomeric proton signals: the 3,6-anhydrogalactose DA H1 resonance appears as a doublet near δ 5.1-5.3 ppm (J ≈ 2-3 Hz), indicative of the α-anomeric linkage, while the sulfated galactose G4S H1 resonates near δ 4.5-4.7 ppm (J ≈ 7-8 Hz), confirming the β-configuration [8]. The presence of the C4-sulfate is further corroborated by significant downfield shifts of the G4S H4 (δ ~4.2-4.4 ppm) and C4 (δ ~77-79 ppm) signals in ¹H and ¹³C NMR spectra, respectively, compared to non-sulfated analogues. Mass spectrometry, particularly electrospray ionization in negative mode (ESI-MS), yields a prominent [M-Na]⁻ ion peak at m/z 403.3, corresponding to the deprotonated molecular ion (C₁₂H₁₉O₁₃S⁻), along with diagnostic fragment ions such as m/z 225.0 (B₁ ion, DA unit) and m/z 241.0 (Y₁ ion, G4S unit minus H₂O), confirming the glycosidic linkage and sulfate position [1] [8].

X-ray Crystallography for Conformational Dynamics

Single-crystal X-ray diffraction studies, though challenging due to the compound's hygroscopic nature, reveal critical insights into its solid-state conformation and cation coordination. The disaccharide adopts a tightly folded conformation stabilized by intramolecular hydrogen bonding between the DA unit O2 atom and the G4S O6 atom (distance ~2.8 Å). The sodium ion exhibits distorted octahedral coordination, directly interacting with the sulfate oxygen (Na-O distance ~2.35 Å), the G4S O6 hydroxyl, and four water molecules. This coordination network stabilizes the ³₁-helical twist characteristic of κ-carrageenan oligomers. Density Functional Theory (DFT) calculations align with crystallographic data, showing the lowest energy conformer possesses a glycosidic torsion angle (Φ/Ψ) near -60°/-100°, facilitating optimal sulfate exposure for intermolecular interactions [8].

Synthetic Pathways for Neocarrabiose-4-O-Sulfate Derivatives

Chemoenzymatic Sulfation Strategies

Chemoenzymatic synthesis offers superior regioselectivity over chemical methods. This approach utilizes κ-carrageenan oligosaccharides (e.g., neocarratetraose) as substrates, with recombinant marine bacterial sulfatases (e.g., GalNAc-4-O-sulfatase homologs) selectively removing non-C4 sulfates. Subsequent sulfotransferase catalysis (e.g., chondroitin 4-O-sulfotransferase from Proteus vulgaris) introduces the sulfate group exclusively at the G4S C4 position. Key parameters include:

  • pH Optimum: pH 5.5-6.0 for sulfatase activity [6]
  • Temperature: 40-50°C for optimal enzyme kinetics [6]
  • Cofactors: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as sulfate donor for sulfotransferases
  • Yield: ~70-75% for gram-scale production of >98% regiochemically pure product [6]

Table 2: Key Enzymes for Chemoenzymatic Synthesis of Neocarrabiose-4-O-Sulfate

Enzyme ClassExample SourceFunctionOptimal Conditions
SulfataseArthrobacter sp. MAT3885 (SulA1)Desulfation at non-C4 positionspH 5.5, 40-50°C, Ca²⁺ dependent [6]
4-O-SulfotransferaseProteus vulgarisRegiospecific C4 sulfation of galactose unitspH 7.2, 37°C, PAPS required

Regioselective Sulfation Using Ionic Liquid Catalysts

Ionic liquids (ILs) serve as dual solvents/catalysts for regioselective sulfation, overcoming limitations of traditional methods (e.g., SO₃-pyridine complex in DMF). Choline-geranate ILs (e.g., [Ch][Ger]) enhance sulfation efficiency by:

  • Solubilizing Polysaccharides: Disrupting hydrogen bonds in κ-carrageenan precursors.
  • Activating Sulfuryl Donors: Forming reactive IL-SO₃ adducts with trimethylamine-sulfur trioxide (TMA-SO₃).
  • Steric Control: Bulky geranate anions hinder sulfation at sterically crowded positions (e.g., C2 of DA), directing >90% sulfation to G4S C4 [9] [10].Optimized conditions use a 2:1 [Ch][Ger]:TMA-SO₃ molar ratio at 60°C for 4 hours, achieving 85% regioselective sulfation with <5% degradation. ¹³C NMR confirms selectivity via absence of C6 sulfation signals (δ < 68 ppm) [9] [10].

Purification and Stability Optimization

Chromatographic Techniques for Isomer Separation

Anomeric separation and impurity removal require multi-modal chromatography:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Using amide-functionalized silica columns (e.g., XBridge Amide) with acetonitrile/water gradients (65:35 → 50:50 v/v over 20 min). Separates α/β anomers (retention times: α=12.3 min, β=14.7 min) [8].
  • Size Exclusion Chromatography (SEC): TSKgel G6000PWXL columns with 0.1M LiCl eluent remove polymeric contaminants (MW >800 Da) and salts.
  • Ion-Exchange (IEX): DEAE-Sepharose gradients (0.1→0.5M NaCl) eliminate undersulfated isomers (e.g., neocarrabiose-0/2-sulfate).Combined HILIC-SEC yields >99% anomeric purity, critical for structural studies [8].

pH and Temperature-Dependent Degradation Kinetics

Stability is governed by sulfate hydrolysis and 3,6-anhydro ring degradation:

  • pH Sensitivity: Maximum stability at pH 6.0-7.5. Acidic conditions (pH <4) accelerate desulfation (k = 1.2 × 10⁻³ min⁻¹ at pH 3.0, 25°C), while alkaline conditions (pH >8) promote 3,6-anhydro bridge cleavage via β-elimination [1] [8].
  • Temperature Effects: Degradation follows Arrhenius kinetics. Half-life (t₁/₂) decreases from 18 months at -20°C to 7 days at 60°C (pH 7.0). Lyophilization extends shelf-life 3-fold versus aqueous solutions [1] [3].
  • Metal Ion Effects: Ca²⁺ stabilizes the sulfate group (t₁/₂ +40% at 5mM Ca²⁺, pH 7), while Fe³⁺ catalyzes oxidative degradation [8].

Table 3: Degradation Kinetics of Neocarrabiose-4-O-Sulfate Sodium Salt

Properties

CAS Number

108321-76-2

Product Name

Neocarrabiose-4-O-sulfate sodium salt

IUPAC Name

sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate

Molecular Formula

C12H19NaO13S

Molecular Weight

426.321

InChI

InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1

InChI Key

PAWBYEBPRPNVDE-ZHCSQJKXSA-M

SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]

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